molecular formula C14H16N2O3 B1446085 tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate CAS No. 1195784-87-2

tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate

Cat. No.: B1446085
CAS No.: 1195784-87-2
M. Wt: 260.29 g/mol
InChI Key: MJPMLIQWIYUVKD-UHFFFAOYSA-N
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Description

“tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate” is a chemical compound. It’s a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules in natural products . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Synthesis of Anticancer Compounds

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a crucial intermediate in the synthesis of small molecule anticancer drugs. This compound has been synthesized through a multi-step process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating a high total yield. Its significance lies in its potential to contribute to the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer, which is vital for cell growth and survival. This pathway's dysfunctional signaling is a target for cancer therapeutics due to its crucial role in the disease's progression (Zhang et al., 2018).

Hydroformylation Reactions

Highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative to form methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and its regioisomers showcases another application. Using rhodium and platinum catalysts, this method provides a pathway to synthesize homochiral amino acid derivatives, which are of considerable synthetic value, indicating the compound's utility in creating complex organic molecules (Kollár & Sándor, 1993).

Synthesis of N-Boc Protected Oxazolidines

The synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives from L-Serine demonstrates the role of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate derivatives in synthesizing medicinally significant candidates. This process involves protection, cyclization, and oxidation steps to yield a final product that is a synthetic precursor for various pharmaceuticals (Khadse & Chaudhari, 2015).

Catalysis in Aerobic Oxidation

The compound has also been used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, converting them into α,β-unsaturated carbonyl compounds. This catalytic activity, utilizing copper(I) chloride, highlights its potential in selective oxidation processes, which are crucial in the synthesis of various organic compounds (Shen et al., 2012).

Safety and Hazards

For safety and hazards, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating the downstream signaling cascades. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Moreover, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can activate transcription factors, leading to changes in gene expression . These molecular interactions result in the modulation of various cellular processes, including cell signaling, metabolism, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of reactive intermediates . These intermediates are subsequently conjugated with glutathione or glucuronic acid, facilitating their excretion from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a vital role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus, where it interacts with transcription factors to modulate gene expression . The subcellular localization of this compound can also affect its stability and degradation, influencing its overall efficacy .

Properties

IUPAC Name

tert-butyl 4-amino-3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPMLIQWIYUVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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